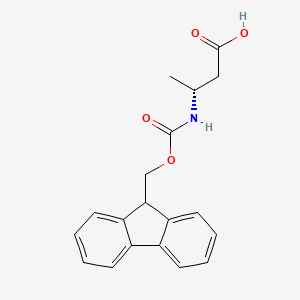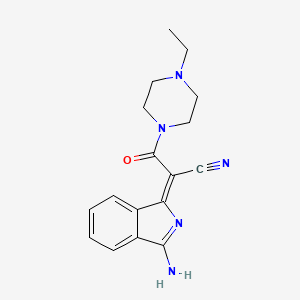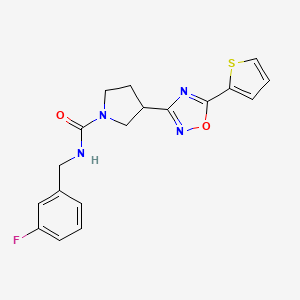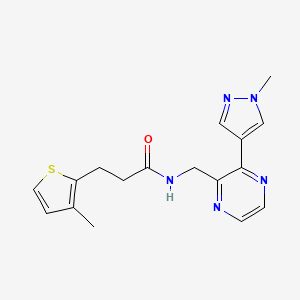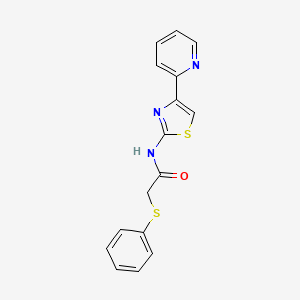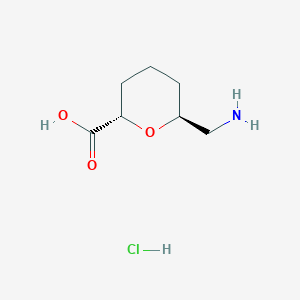
3-((4-ethylphenyl)sulfonyl)-1-(3-fluorobenzyl)-6-methoxyquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-ethylphenyl)sulfonyl)-1-(3-fluorobenzyl)-6-methoxyquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolone derivatives. It has a wide range of applications in scientific research, particularly in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Compounds similar to "3-((4-ethylphenyl)sulfonyl)-1-(3-fluorobenzyl)-6-methoxyquinolin-4(1H)-one" have been synthesized and studied for their unique chemical properties. For instance, the synthesis and application of various sulfonyl and fluoro-substituted compounds have been extensively explored for their potential in organic synthesis and chemical transformations. Sulfonyl groups, in particular, are valuable for their roles in protection and derivatization of functional groups in complex organic molecules, showcasing their versatility in chemical synthesis (Spjut, Qian, & Elofsson, 2010).
Biological and Pharmacological Screening
The research on quinoline derivatives, including those with sulfonyl and fluorobenzyl groups, highlights their significance in biological and pharmacological contexts. These compounds are often synthesized and screened for various biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. Such studies underline the potential of these compounds in the development of new therapeutic agents. For example, Patel et al. (2009) synthesized fluoro-substituted benzothiazoles and evaluated them for antimicrobial and anti-inflammatory activities, showcasing the potential of such compounds in medicinal chemistry.
Applications in Material Science
Some quinoline derivatives have found applications beyond biological activities, including material science. For instance, sulfonated compounds have been investigated for their utility in creating advanced materials, such as proton exchange membranes in fuel cells. These applications demonstrate the compound's versatility and potential in developing new technologies for energy and environmental applications (Kim, Robertson, & Guiver, 2008).
Propiedades
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4S/c1-3-17-7-10-21(11-8-17)32(29,30)24-16-27(15-18-5-4-6-19(26)13-18)23-12-9-20(31-2)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGJMPNGVFVJQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-oxo-2-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2418093.png)
![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2418094.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2418095.png)
